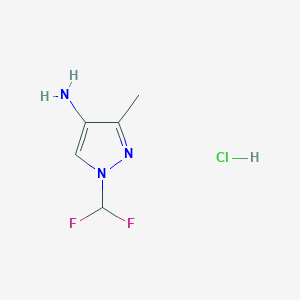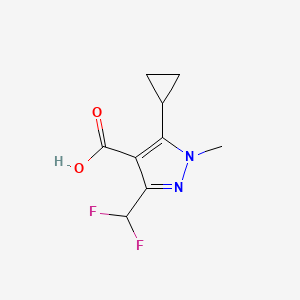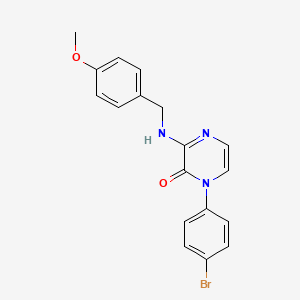
1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antifungal Activity
The synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides led to compounds that were tested against seven phytopathogenic fungi using an in vitro mycelia growth inhibition assay. Most of these compounds displayed moderate to excellent antifungal activities . Notably, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) exhibited higher antifungal activity than boscalid, a well-known fungicide. The compound’s mechanism of action involves targeting mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase, SDH).
Medicinal Chemistry and Drug Design
The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has gained prominence in recent years. Several commercial fungicides, such as isopyrazam, sedaxane, bixafen, fluxapyroxad, and benzovindiflupyr, incorporate this acyl moiety group. Researchers continue to explore the design and synthesis of amide compounds with improved efficacy for crop protection .
Late-Stage Difluoromethylation in Organic Synthesis
Difluoromethylation reactions play a crucial role in organic synthesis. Researchers have investigated alternative approaches to generate [CuCF2H] in situ, including the use of N-heterocyclic carbene (NHC) silver complexes. These complexes allow for the in situ generation of L_nCuCF2H, which can participate in late-stage difluoromethylation reactions .
Computational Chemistry and Molecular Docking Studies
Quantitative structure-activity relationship (QSAR) models, such as CoMFA (Comparative Molecular Field Analysis), can provide insights into the relationship between molecular structure and biological activity. Researchers have employed CoMFA to develop three-dimensional models for the studied compounds. Additionally, molecular docking studies reveal potential binding interactions with target proteins, aiding in drug design .
Radical Chemistry and Synthetic Strategies
The difluoromethyl radical, generated from 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole, can participate in radical reactions. For instance, it adds to transition metal complexes, leading to difluoromethylated products. Understanding these synthetic pathways contributes to the development of new methodologies in radical chemistry .
Safety and Hazards
将来の方向性
Difluoromethylation is a significant process in the synthesis of various compounds, and there is ongoing research in this area . The successful difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one is of interest, considering that 3-(difluoromethyl)-1-methyl-1H-pyrazole is a motif important to the agrochemical industry . This suggests potential future directions for research and development involving 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride.
特性
IUPAC Name |
1-(difluoromethyl)-3-methylpyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3.ClH/c1-3-4(8)2-10(9-3)5(6)7;/h2,5H,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFXTPPEHCKHLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride | |
CAS RN |
1431965-72-8 |
Source


|
| Record name | 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-N-[3-(methylsulfanyl)phenyl]-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2768475.png)

![6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2768478.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2768481.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-2-(m-tolyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2768483.png)
![N-(4-ethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2768485.png)
![4-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B2768487.png)



![4-[(1,1-Dioxothiolan-3-yl)carbamoylamino]benzoic acid](/img/structure/B2768493.png)
![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2768495.png)
![N-(5-chloro-2-cyanophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2768496.png)